Sophocarpine

Description

Properties

IUPAC Name |

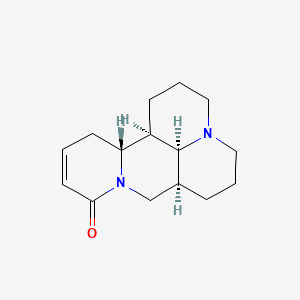

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGFPTSOPGCENQ-JLNYLFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78003-71-1 (hydrobromide) | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90215126 | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-15-4 | |

| Record name | (-)-Sophocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6483-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Mechanisms of Sophocarpine: A Technical Guide for Researchers

Sophocarpine, a quinolizidine alkaloid derived from the medicinal plant Sophora alopecuroides, has emerged as a compound of significant interest in pharmacological research.[1][2] Its diverse therapeutic potential, including anti-inflammatory, anti-cancer, antiviral, and cardioprotective effects, stems from its ability to modulate a complex network of intracellular signaling pathways.[1][3] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, designed for researchers, scientists, and professionals in drug development.

Core Directive: A Multi-Target Approach to Cellular Regulation

This compound's efficacy does not rely on a single molecular target but rather on its capacity to concurrently influence multiple critical signaling cascades. This multi-target functionality allows it to address the multifaceted nature of complex diseases. The primary pathways modulated by this compound include Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of inflammation, cell survival, proliferation, and apoptosis.[1][4]

PART 1: Anti-Inflammatory Mechanisms of Action

This compound exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[4] This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways.[4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[5]

This compound intervenes in this process by preventing the phosphorylation of IκB, thereby inhibiting NF-κB activation and nuclear translocation.[4][5] This leads to a downstream reduction in the expression of inflammatory mediators, including:

-

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6][7]

-

Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][8]

This inhibitory effect on the NF-κB pathway has been demonstrated in various models, including LPS-induced RAW 264.7 macrophages and in animal models of colitis and acute lung injury.[5][9]

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with varying concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 30 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, and β-actin (as a loading control) overnight at 4°C.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[5] this compound has been shown to selectively attenuate the phosphorylation of p38 MAPK and JNK without significantly affecting ERK1/2 phosphorylation.[5][8] This targeted inhibition contributes to its overall anti-inflammatory effect by reducing the production of pro-inflammatory cytokines.[5]

Diagram: this compound's Inhibition of Inflammatory Pathways

Caption: this compound exerts anti-cancer effects by upregulating PTEN and inhibiting PI3K/Akt and MEK/ERK pathways.

PART 3: Antiviral and Cardioprotective Mechanisms

Antiviral Activity

This compound has demonstrated antiviral activity against a range of viruses, including hepatitis B virus (HBV) and enterovirus 71 (EV71). [1][6][10][11]Against HBV, it can significantly reduce the levels of HBsAg, HBeAg, and HBV DNA. [1][6]In the case of EV71, the causative agent of hand, foot, and mouth disease, this compound has been shown to inhibit viral attachment and penetration into host cells, as well as suppress the replication of viral genomic RNA. [10][11]

Cardioprotective Effects

This compound exhibits significant cardioprotective effects, mitigating conditions such as cardiac hypertrophy, fibrosis, and doxorubicin-induced heart injury. [1][6][12][13][14]Its mechanisms in the cardiovascular system include:

-

Anti-inflammatory Action: By inhibiting the NF-κB pathway, this compound reduces the levels of pro-inflammatory cytokines in the heart, which are implicated in cardiac fibrosis and injury. [1][6][14]* Antioxidant Effects: this compound can activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, thereby reducing oxidative stress in cardiomyocytes. [1][8]* Modulation of Autophagy: In models of cardiac hypertrophy, this compound has been shown to activate autophagy, a cellular process that removes damaged organelles and proteins, thereby maintaining cardiac homeostasis. [12][13]

Conclusion

This compound is a pleiotropic molecule that exerts its diverse pharmacological effects by modulating multiple, interconnected signaling pathways. Its ability to inhibit pro-inflammatory and pro-survival pathways like NF-κB, PI3K/Akt, and MAPK, while activating protective mechanisms such as the Nrf2/HO-1 pathway and autophagy, underscores its potential as a therapeutic agent for a wide range of diseases. Further research into its molecular interactions and clinical efficacy is warranted to fully realize its therapeutic promise.

References

-

Title: this compound inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway Source: [Link]

-

Title: A review on the pharmacology, pharmacokinetics and toxicity of this compound Source: [Link]

-

Title: Antitumor effects of this compound through multiple signaling pathways... Source: [Link]

-

Title: this compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer Source: [Link]

-

Title: A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed Source: [Link]

-

Title: Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed Source: [Link]

-

Title: A review on the pharmacology, pharmacokinetics and toxicity of this compound Source: [Link]

-

Title: this compound suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer - PubMed Source: [Link]

-

Title: this compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy Source: [Link]

-

Title: Pharmacokinetic properties of this compound and sophoridine Source: [Link]

-

Title: Full article: this compound ameliorates cardiac hypertrophy through activation of autophagic responses Source: [Link]

-

Title: Anti-proliferative and apoptotic action of this compound in human prostate cancer cell lines Source: [Link]

-

Title: this compound ameliorates cardiac hypertrophy through activation of autophagic responses Source: [Link]

-

Title: this compound against enterovirus 71 in vitro - PubMed Source: [Link]

-

Title: this compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer Source: [Link]

-

Title: A review on the pharmacology, pharmacokinetics and toxicity of this compound - Frontiers Source: [Link]

-

Title: this compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed Source: [Link]

-

Title: Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of this compound inhibiting TRP channels in a mouse model of inflammatory itch and pain - PubMed Source: [Link]

-

Title: Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice Source: [Link]

-

Title: this compound against enterovirus 71 in vitro - PMC - PubMed Central - NIH Source: [Link]

-

Title: Oral this compound protects rat heart against pressure overload-induced cardiac fibrosis - PubMed Source: [Link]

-

Title: A review on the pharmacology, pharmacokinetics and toxicity of this compound - Semantic Scholar Source: [Link]

-

Title: Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance Source: [Link]

Sources

- 1. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]

- 7. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound against enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound against enterovirus 71 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound ameliorates cardiac hypertrophy through activation of autophagic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oral this compound protects rat heart against pressure overload-induced cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sophocarpine's Role in Inhibiting NF-κB Signaling Pathways

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of pathologies, including chronic inflammatory diseases, autoimmune disorders, and cancer.[1] Consequently, targeting the NF-κB cascade presents a significant therapeutic opportunity. Sophocarpine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has emerged as a potent modulator of this pathway.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its inhibitory effects on NF-κB signaling. We will dissect the canonical NF-κB pathway, pinpoint this compound's specific points of intervention, and present validated, step-by-step experimental protocols for researchers to investigate and confirm these activities in a laboratory setting. The guide is designed to equip drug development professionals and research scientists with the foundational knowledge and practical methodologies required to leverage this compound's therapeutic potential.

Introduction: The NF-κB Pathway and the Therapeutic Promise of this compound

The NF-κB family of transcription factors are master regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[4] In resting cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins, primarily IκBα.[5][6] A wide array of stimuli, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and pathogen-associated molecular patterns like lipopolysaccharide (LPS), can trigger the canonical NF-κB pathway.[7] This activation leads to the phosphorylation and subsequent proteasomal degradation of IκBα, unmasking a nuclear localization signal (NLS) on the p65 subunit.[6] The freed NF-κB complex then translocates to the nucleus, binds to specific κB sites in the promoter regions of target genes, and initiates the transcription of hundreds of genes, including those for pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][8]

This compound is a natural compound with a well-documented history in traditional medicine for treating a variety of ailments.[9] Modern pharmacological studies have substantiated its potent anti-inflammatory, anti-tumor, and immunomodulatory properties.[3] A significant body of evidence now points to the inhibition of the NF-κB signaling cascade as a core mechanism underpinning these therapeutic effects.[10][11] This guide delves into the specifics of this inhibitory action.

The Canonical NF-κB Signaling Pathway

Understanding the standard activation cascade is crucial to appreciating this compound's mechanism. The pathway is initiated by ligand binding to cell surface receptors, which culminates in the activation of the IκB kinase (IKK) complex. The IKK complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, is the central kinase that phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[7][12] This phosphorylation event signals IκBα for ubiquitination and degradation by the 26S proteasome, liberating the NF-κB dimer for nuclear translocation and subsequent gene activation.[5]

Caption: The Canonical NF-κB Signaling Pathway.

This compound's Mechanism of NF-κB Inhibition

This compound intervenes at a critical upstream juncture in the canonical pathway. Research demonstrates that this compound inhibits LPS-mediated NF-κB activation by preventing the phosphorylation of the inhibitor IκBα.[2] This action effectively stabilizes the IκBα-NF-κB complex in the cytoplasm. By blocking IκBα phosphorylation, this compound prevents its subsequent degradation, thereby ensuring the NF-κB p65/p50 heterodimer remains sequestered and unable to translocate to the nucleus.[11] This cytoplasmic retention of NF-κB is the linchpin of this compound's anti-inflammatory effect, as it directly prevents the transcription of NF-κB-dependent pro-inflammatory genes.[9][13] Studies in various cell models, including RAW 264.7 macrophages and H9c2 myocardial cells, have confirmed that treatment with this compound leads to a marked reduction in the nuclear fraction of p65, even in the presence of potent stimuli like LPS or high glucose.[2][11][14]

Caption: this compound's inhibition of IκBα phosphorylation.

Quantitative Assessment of this compound's Efficacy

The inhibitory activity of this compound has been quantified across various cell lines and models. The effective concentration can vary depending on the cell type and the stimulus used. The following table summarizes key quantitative data from published studies, providing a reference for experimental design.

| Cell Line/Model | Stimulus | This compound Concentration | Observed Effect | Reference |

| RAW 264.7 Macrophages | LPS | 50 - 100 µg/mL | Suppressed NO, TNF-α, IL-6 production; Inhibited IκB phosphorylation. | [2] |

| HCT116 (Colorectal Cancer) | N/A | IC₅₀: 2.547 ± 0.256 µM | Inhibited cell proliferation. | [15] |

| LoVo (Colorectal Cancer) | N/A | IC₅₀: 2.851 ± 0.332 µM | Inhibited cell proliferation. | [15] |

| H9c2 Myocardial Cells | High Glucose (HG) | 1 mM | Reversed HG-induced IκBα degradation; Abolished nuclear translocation of p65. | [11] |

| BV-2 Microglia | LPS + IFN-γ | 1, 2, 4 µM | Reduced levels of p-IκBα and p-p65 proteins. | [16] |

Methodologies for Validating this compound's Activity on the NF-κB Pathway

To ensure scientific rigor and reproducibility, a multi-assay approach is essential. The following protocols provide a self-validating system to confirm the mechanism of action of this compound.

General Experimental Workflow

A logical workflow ensures that each result builds upon the last, from observing a downstream phenotypic change to confirming the specific molecular interaction.

Caption: A validated workflow for investigating this compound.

Protocol 1: Cell Culture and Treatment

Causality: This initial step establishes a consistent and healthy cell population. The use of a stimulus like LPS is critical to activate the NF-κB pathway, creating the condition under which this compound's inhibitory effect can be measured. Pre-treatment with this compound allows the compound to enter the cells and be present to act upon the signaling cascade immediately upon stimulation.

-

Cell Seeding: Plate RAW 264.7 macrophages in 6-well plates at a density of 1x10⁶ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours.

-

Pre-treatment: Aspirate the old medium. Add fresh, serum-free DMEM containing the desired concentrations of this compound (e.g., 1, 10, 50 µg/mL). A vehicle control (e.g., DMSO or PBS) well must be included. Incubate for 1-2 hours.

-

Stimulation: Add LPS directly to the medium to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubation: Incubate the cells for the appropriate duration based on the downstream assay (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation, 24 hours for cytokine production).

-

Harvesting: Proceed immediately to cell lysis or extract preparation.

Protocol 2: Western Blot for NF-κB Pathway Proteins

Causality: Western blotting provides a semi-quantitative assessment of protein levels and their post-translational modifications. By probing for phosphorylated IκBα (p-IκBα) and total IκBα, one can directly test the hypothesis that this compound prevents IκBα phosphorylation and subsequent degradation.[17] Analyzing p65 levels in cytoplasmic versus nuclear fractions directly visualizes the inhibition of nuclear translocation.[18] Loading controls (e.g., Tubulin for cytoplasm, Lamin B1 for nucleus) are essential for validating equal protein loading between samples.[6]

-

Nuclear and Cytoplasmic Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with a hypotonic cytoplasmic extraction buffer (e.g., containing HEPES, KCl, MgCl₂, DTT, and protease/phosphatase inhibitors).

-

Centrifuge to pellet the nuclei. Collect the supernatant (cytoplasmic fraction).

-

Wash the nuclear pellet. Resuspend and lyse the pellet in a high-salt nuclear extraction buffer.

-

Centrifuge at high speed and collect the supernatant (nuclear fraction).

-

-

Protein Quantification: Determine the protein concentration of all fractions using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 10% or 12% polyacrylamide gel and run electrophoresis until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-IκBα (Ser32)

-

Rabbit anti-IκBα

-

Rabbit anti-p65

-

Mouse anti-α-Tubulin (cytoplasmic loading control)

-

Rabbit anti-Lamin B1 (nuclear loading control)

-

-

Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

Causality: EMSA is a gold-standard technique to directly assess the DNA-binding activity of transcription factors.[19] A positive result (a shifted band) indicates that active NF-κB is present in the nuclear extract and capable of binding its consensus DNA sequence. A reduction in this shift in this compound-treated samples provides strong evidence that the compound prevents the formation of active, DNA-binding NF-κB complexes.[20] The "supershift" with a p65 antibody confirms the identity of the protein in the complex.[21]

-

Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction:

-

In a microfuge tube, combine 5-10 µg of nuclear extract with a binding buffer (containing poly(dI-dC) as a non-specific competitor).

-

For supershift analysis, add 1 µL of anti-p65 antibody to the designated reaction tube and incubate on ice for 20 minutes.

-

Add the ³²P-labeled NF-κB probe to each reaction.

-

Incubate at room temperature for 20-30 minutes.

-

-

Non-Denaturing Gel Electrophoresis:

-

Load the samples onto a 5% non-denaturing polyacrylamide gel.

-

Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) until the loading dye has migrated sufficiently.

-

-

Detection:

-

Dry the gel under a vacuum.

-

Expose the dried gel to X-ray film or a phosphor screen to visualize the radiolabeled DNA-protein complexes.

-

Protocol 4: NF-κB Luciferase Reporter Gene Assay

Causality: This cell-based assay provides a quantitative readout of the final step in the signaling pathway: NF-κB-dependent gene transcription.[22] Cells are transfected with a plasmid where the luciferase gene is under the control of a promoter containing multiple NF-κB binding sites. An increase in luminescence upon stimulation reflects NF-κB transcriptional activity.[4] Inhibition of this luminescence by this compound provides functional validation that the upstream blockade of the pathway translates to a downstream reduction in gene expression.[23][24]

-

Transfection:

-

Co-transfect HEK293 or a similar responsive cell line with two plasmids:

-

A reporter plasmid containing the firefly luciferase gene driven by an NF-κB-responsive element (e.g., pNF-κB-Luc).

-

A control plasmid with the Renilla luciferase gene driven by a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.[4]

-

-

Allow cells to express the plasmids for 24-48 hours.

-

-

Treatment and Stimulation: Pre-treat the transfected cells with this compound for 1-2 hours, followed by stimulation with an agonist (e.g., 20 ng/mL TNF-α) for 6-8 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement:

-

Use a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

In a luminometer plate, add the cell lysate.

-

Inject the Firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence.

-

Inject the Stop & Glo® Reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second luminescence.

-

-

Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each sample. Normalize the results to the vehicle-treated control to determine the fold-change in NF-κB transcriptional activity.

Conclusion and Future Directions

This compound unequivocally demonstrates potent inhibitory activity against the canonical NF-κB signaling pathway. Its mechanism, centered on the prevention of IκBα phosphorylation and the subsequent cytoplasmic sequestration of NF-κB, is well-supported by a range of molecular and cellular assays. This action effectively shuts down the transcription of a host of pro-inflammatory genes, providing a clear molecular basis for its observed anti-inflammatory and anti-cancer effects.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic profile, potentially leading to novel derivatives with enhanced therapeutic indices. Furthermore, exploring its efficacy in preclinical models of chronic inflammatory diseases and specific cancers where NF-κB is a known driver will be critical for its translation to the clinic. The methodologies outlined in this guide provide a robust framework for these continued investigations.

References

-

Gao, Z. et al. (2012). Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways. PubMed. Available at: [Link]

-

Li, X. et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Semantic Scholar. Available at: [Link]

-

Li, X. et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. Available at: [Link]

-

Wu, Y. et al. (2020). This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy. Frontiers in Pharmacology. Available at: [Link]

-

Li, X. et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers. Available at: [Link]

-

Zhang, X., & Zhang, L. (2022). Network pharmacology and experimental validation identify the potential mechanism of this compound for COVID-19. Microbiology Society. Available at: [Link]

-

Liu, B. et al. (2018). This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model. PubMed Central. Available at: [Link]

-

Fu, Y. et al. (2025). This compound prevents LPS and IFN-γ-stimulated oxidative stress and neuroinflammation of BV-2 microglia by regulating the AMPK/NF-κB signaling pathway. ResearchGate. Available at: [Link]

-

Li, X. et al. (2024). Antitumor effects of this compound through multiple signaling pathways. ResearchGate. Available at: [Link]

-

Weng, H. et al. (2022). This compound inhibited the proliferation of CRPC cells. ResearchGate. Available at: [Link]

-

Wang, Y. et al. (2025). This compound suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer. PubMed. Available at: [Link]

-

Chen, Y. et al. (2024). Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Effects of compounds 1-9 on the TNFα-induced NF-κB luciferase reporter activity in HepG2 cells. ResearchGate. Available at: [Link]

-

Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Available at: [Link]

-

Riccardi, C. & O'Byrne, K. (2002). Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages. NIH. Available at: [Link]

-

Chew, J. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. Available at: [Link]

-

Leco, E. & Khoury, H. (2012). Electrophoretic mobility shift assay analysis of NF-κB DNA binding. PubMed. Available at: [Link]

-

Grammel, M. et al. (2015). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PubMed Central. Available at: [Link]

-

Gurevich, I. et al. (2014). The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism. PMC - NIH. Available at: [Link]

-

Fu, Y. et al. (2025). This compound prevents LPS and IFN-γ-stimulated oxidative stress and neuroinflammation of BV-2 microglia by regulating the AMPK/NF-κB signaling pathway. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). EMSA: NF-κB DNA binding activity of NO-Cbl and Apo2L/TRAIL. ResearchGate. Available at: [Link]

-

Lee, S. et al. (2021). Processed Scutellaria baicalensis Georgi Extract Alleviates LPS-Induced Inflammatory and Oxidative Stress through a Crosstalk between NF-κB and KEAP1/NRF2 Signaling in Macrophage Cells. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). EMSA identification of physical interaction of NF-κB with the predicted binding sites in the promoter of NOX1. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Andr inhibited the nuclear translocation of p-P65 and inflammation post-MI. ResearchGate. Available at: [Link]

-

Gmeiner, W. H. & Vaz, M. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. MDPI. Available at: [Link]

-

Kim, H. et al. (2010). Inhibition of p65 Nuclear Translocation by Baicalein. PMC - PubMed Central - NIH. Available at: [Link]

-

Smith, A. J. & Humphries, S. E. (2010). Principles and Problems of the Electrophoretic Mobility Shift Assay. PubMed. Available at: [Link]

-

Rasheed, Z. et al. (2013). Suppression of NF-κB p65 nuclear translocation and tumor necrosis factor-α by Pongamia pinnata seed extract in adjuvant-induced arthritis. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | this compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]

- 12. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbiologyresearch.org [microbiologyresearch.org]

- 14. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound prevents LPS and IFN-γ-stimulated oxidative stress and neuroinflammation of BV-2 microglia by regulating the AMPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Principles and problems of the electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Anti-inflammatory Mechanisms of Sophocarpine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophocarpine, a quinolizidine alkaloid derived from plants of the Sophora genus, has a long history in traditional medicine.[1][2][3] Modern pharmacological research is progressively substantiating its potent anti-inflammatory properties, positioning it as a compelling candidate for novel therapeutic strategies against a spectrum of inflammatory diseases. This technical guide provides an in-depth exploration of the foundational research elucidating this compound's mechanisms of action. We will dissect the core signaling pathways modulated by this compound, detail established experimental protocols for its evaluation, and present key quantitative data from seminal studies. This document is intended to serve as a comprehensive resource for researchers engaged in the investigation and development of this compound-based anti-inflammatory agents.

Introduction: this compound, a Natural Compound with Therapeutic Potential

This compound is a tetracyclic quinolizidine alkaloid that is a primary active constituent of traditional medicinal herbs like Sophora alopecuroides L. and Sophora flavescens Ait.[2][4] Historically used for a variety of ailments, contemporary scientific inquiry has identified a broad range of pharmacological activities, including anti-viral, anti-cancer, analgesic, and significant organ-protective effects.[1][3][5] At the heart of its therapeutic potential lies its profound ability to modulate the body's inflammatory response. Numerous studies have demonstrated that this compound can mitigate both acute and chronic inflammation across various preclinical models, including those for osteoarthritis, colitis, sepsis-induced organ injury, and diabetic cardiomyopathy.[2][6][7] This guide focuses specifically on the molecular underpinnings of these anti-inflammatory effects.

Core Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory efficacy of this compound is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected signaling pathways that are central to the inflammatory cascade. The most extensively documented mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcriptional activation of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][8] In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to potently inhibit this pathway.[2][6] Mechanistic studies reveal that this compound prevents the phosphorylation and degradation of IκBα.[4][6] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.[4] This inhibitory effect has been observed in various cell types, including macrophages and chondrocytes, and is a key contributor to its ability to reduce the production of inflammatory mediators.[4][6]

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), represents another critical set of pathways that regulate inflammatory responses. These kinases are activated by various extracellular stimuli and, in turn, phosphorylate downstream targets that control the expression of inflammatory mediators.

Research has consistently shown that this compound's anti-inflammatory effects are associated with the downregulation of MAPK signaling.[2][4] Specifically, studies in LPS-stimulated RAW 264.7 macrophages demonstrated that this compound significantly attenuated the phosphorylation of p38 MAPK and JNK, while having little to no effect on ERK1/2 phosphorylation.[4] By inhibiting the activation of p38 and JNK, this compound further suppresses the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[4][8]

Experimental Validation: Protocols and Data

The anti-inflammatory properties of this compound have been validated through a series of standardized in vitro and in vivo experimental models.

In Vitro Assessment of Anti-inflammatory Activity

The murine macrophage cell line, RAW 264.7, is the workhorse model for the in vitro evaluation of anti-inflammatory compounds.[2][4] Stimulation of these cells with LPS mimics a bacterial infection, inducing a robust inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[4]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a negative control.

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Carefully collect 50-100 µL of the culture supernatant from each well.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.[9][10]

| Assay | Cell Line | Stimulant | This compound Conc. | Observed Effect | Reference |

| NO Production | RAW 264.7 | LPS | 50-100 µg/mL | Significant suppression of NO production | [4][8] |

| TNF-α Secretion | RAW 264.7 | LPS | 50-100 µg/mL | Significant suppression of TNF-α secretion | [4] |

| IL-6 Secretion | RAW 264.7 | LPS | 50-100 µg/mL | Significant suppression of IL-6 secretion | [4] |

| iNOS Expression | RAW 264.7 | LPS | 50-100 µg/mL | Downregulation of iNOS protein expression | [4][8] |

| COX-2 Expression | RAW 264.7 | LPS | 50-100 µg/mL | Downregulation of COX-2 protein expression | [4][8] |

| p-JNK Levels | RAW 264.7 | LPS | 50-100 µg/mL | Attenuation of JNK phosphorylation | [4] |

| p-p38 Levels | RAW 264.7 | LPS | 50-100 µg/mL | Attenuation of p38 phosphorylation | [4] |

| IκBα Phosphorylation | RAW 264.7 | LPS | 50-100 µg/mL | Prevention of IκBα phosphorylation | [4] |

In Vivo Validation of Anti-inflammatory Efficacy

To confirm the physiological relevance of the in vitro findings, this compound has been tested in various animal models of acute and chronic inflammation.[11]

-

Carrageenan-Induced Paw Edema: A classic model of acute inflammation. A subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response, characterized by edema, which can be quantified by plethysmometry. This compound has been shown to significantly reduce this edema in a dose-dependent manner.[11]

-

Xylene-Induced Ear Edema: This model is used to assess anti-inflammatory effects on acute exudative inflammation. Topical application of xylene to the mouse ear causes swelling, which can be measured by the weight difference between the treated and untreated ears. This compound effectively inhibits this xylene-induced edema.[11][12]

-

Acetic Acid-Induced Vascular Permeability: This model evaluates the ability of a compound to reduce inflammation-induced leakage from blood vessels. Intraperitoneal injection of acetic acid causes an increase in vascular permeability, which can be quantified by measuring the extravasation of a dye like Evans blue. This compound has demonstrated a significant reduction in dye leakage in this model.[11][12]

| Model | Animal | This compound Dose | Endpoint | Result | Reference |

| Carrageenan-Induced Paw Edema | Rat | 15 & 30 mg/kg | Paw Volume | Significant, dose-dependent reduction in edema | [11] |

| Xylene-Induced Ear Edema | Mouse | 20, 40, & 80 mg/kg | Ear Weight | Significant, dose-dependent inhibition of swelling | [11][12] |

| Acetic Acid-Induced Writhing | Mouse | 40 & 80 mg/kg | Number of Writhers | Significant, dose-dependent inhibition of writhing | [12] |

| Acetic Acid-Induced Vascular Permeability | Mouse | 20 & 40 mg/kg | Dye Extravasation | Significant, dose-dependent reduction in permeability | [11] |

| DSS-Induced Colitis | Mouse | Not Specified | Pro/Anti-inflammatory Cytokine Production | Ameliorated colitis by regulating cytokine production | [2][3] |

| IL-1β-Stimulated Osteoarthritis | Rat | In vivo model used | Pro-inflammatory Cytokines (NO, PGE2, TNF-α, IL-6) | Reduced production of pro-inflammatory cytokines | [7] |

Concluding Remarks and Future Directions

The foundational research on this compound compellingly demonstrates its significant anti-inflammatory properties. Its multitargeted mechanism, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, provides a robust rationale for its therapeutic potential. The consistent efficacy observed in both in vitro cellular models and in vivo models of acute inflammation underscores its promise as a lead compound for drug development.

While these core findings are well-established, further research is warranted.[1][5] Future investigations should focus on elucidating its effects on other relevant pathways (e.g., PI3K/AKT, Nrf2/HO-1), conducting comprehensive pharmacokinetic and toxicological studies, and evaluating its efficacy in more complex, chronic disease models.[1][2][5] The continued exploration of this compound and its derivatives holds considerable promise for the development of next-generation anti-inflammatory therapies.

References

-

A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers in Pharmacology. [Link]

-

A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC. National Center for Biotechnology Information. [Link]

-

A review on the pharmacology, pharmacokinetics and toxicity of this compound - Frontiers. Frontiers Media S.A.. [Link]

-

Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed. National Center for Biotechnology Information. [Link]

-

This compound suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer - PubMed. National Center for Biotechnology Information. [Link]

-

A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed. National Center for Biotechnology Information. [Link]

-

This compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy - Frontiers. Frontiers Media S.A.. [Link]

-

A review on the pharmacology, pharmacokinetics and toxicity of this compound. Frontiers Media S.A.. [Link]

-

A review on the pharmacology, pharmacokinetics and toxicity of this compound - Semantic Scholar. Semantic Scholar. [Link]

-

Antitumor effects of this compound through multiple signaling pathways.... - ResearchGate. ResearchGate. [Link]

-

Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance. MDPI. [Link]

-

Anti-nociceptive and anti-inflammatory activity of this compound - PubMed. National Center for Biotechnology Information. [Link]

-

The protective effect of this compound in osteoarthritis: An in vitro and in vivo study - PubMed. National Center for Biotechnology Information. [Link]

-

This compound Alleviates Isoproterenol-Induced Kidney Injury by Suppressing Inflammation, Apoptosis, Oxidative Stress and Fibrosis - PubMed. National Center for Biotechnology Information. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. MDPI. [Link]

-

This compound Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PubMed Central. National Center for Biotechnology Information. [Link]

-

Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo - Frontiers. Frontiers Media S.A.. [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. ResearchGate. [Link]

Sources

- 1. [PDF] A review on the pharmacology, pharmacokinetics and toxicity of this compound | Semantic Scholar [semanticscholar.org]

- 2. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of this compound [frontiersin.org]

- 4. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on the pharmacology, pharmacokinetics and toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]

- 7. The protective effect of this compound in osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anti-nociceptive and anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analgesic and Anti-Inflammatory Activities of this compound from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Biological Activities of Sophocarpine

Introduction

Sophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has a long history of use in traditional Chinese medicine.[1][2] Modern pharmacological research has increasingly focused on elucidating the molecular mechanisms underlying its diverse biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antiviral, cardiovascular, and neuroprotective effects. We will delve into the key signaling pathways modulated by this compound and provide detailed experimental protocols for investigating these activities.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent by interfering with multiple signaling pathways in tumor cells.[3][4] Its primary mechanisms of action include the inhibition of cell proliferation and invasion, induction of apoptosis, and cell cycle arrest.[1][5]

Mechanistic Insights

The anticancer effects of this compound are largely attributed to its ability to modulate key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[1][6] this compound has been shown to upregulate the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway.[6] By inhibiting this pathway, this compound can effectively arrest the tumor cell cycle and induce apoptosis.[6][7] Furthermore, it can inhibit the phosphorylation of MEK and ERK, key components of the MAPK pathway, which in turn reduces the secretion of vascular endothelial growth factor (VEGF) and suppresses tumor cell migration.[6]

Experimental Protocols

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., PC3, DU145) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 100, and 200 µM) and a vehicle control.[3] Incubate for 24, 48, or 72 hours.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

-

Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

This protocol quantifies the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cancer cells with varying concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This protocol assesses the effect of this compound on cancer cell invasion.

Protocol:

-

Chamber Preparation: Pre-coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed cancer cells in serum-free media containing different concentrations of this compound (e.g., 100 and 200 µM) into the upper chamber.[3]

-

Incubation: Add complete media with 10% FBS to the lower chamber as a chemoattractant and incubate for 24 hours.[3]

-

Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invaded cells on the bottom of the membrane with crystal violet.[3] Count the number of invaded cells under a microscope.

Quantitative Data Summary

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| DU145 (Prostate) | Wound Healing | 100, 200 | Decreased cell mobility | [3] |

| PC3 (Prostate) | Wound Healing | 200 | Decreased cell mobility | [3] |

| DU145 (Prostate) | Transwell Invasion | 100, 200 | Decreased number of invaded cells | [3] |

| PC3 (Prostate) | Transwell Invasion | 100, 200 | Decreased number of invaded cells | [3] |

| PC93, TSU-Pr1 (Prostate) | Cytotoxicity | Concentration-dependent | Marked inhibition of cell proliferation | [5] |

Signaling Pathway Diagram

Caption: this compound's anticancer mechanism via PI3K/AKT/mTOR and MEK/ERK pathways.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[1][8] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][8]

Mechanistic Insights

In inflammatory responses, lipopolysaccharide (LPS) is a potent activator of macrophages. This compound has been shown to inhibit LPS-induced inflammation by preventing the phosphorylation of IκB, which in turn blocks the activation of NF-κB.[8] Additionally, it attenuates the phosphorylation of p38 MAP kinase and JNK, further contributing to its anti-inflammatory effects.[6][8]

Experimental Protocols

This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Protocol:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 50 and 100 µg/ml) for 1 hour before stimulating with LPS (1 µg/mL).[6][8]

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite from a standard curve and express the inhibition of NO production as a percentage of the LPS-only treated control.

This protocol quantifies the levels of pro-inflammatory cytokines in cell culture supernatants.

Protocol:

-

Sample Collection: Collect supernatants from RAW 264.7 cells treated as described in the NO production assay.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Determine the cytokine concentrations from the standard curve and compare the levels in this compound-treated groups to the LPS-only control.

Quantitative Data Summary

| Cell Line | Treatment | Concentration | Effect | Reference |

| RAW 264.7 | LPS + this compound | 50, 100 µg/ml | Suppressed NO production | [6][8] |

| RAW 264.7 | LPS + this compound | 50, 100 µg/ml | Suppressed TNF-α secretion | [6][8] |

| RAW 264.7 | LPS + this compound | 50, 100 µg/ml | Suppressed IL-6 secretion | [6][8] |

Signaling Pathway Diagram

Caption: this compound's anti-inflammatory action via NF-κB and MAPK pathways.

Antiviral Activity

This compound has demonstrated inhibitory effects against a range of viruses, including Enterovirus 71 (EV71) and Hepatitis B virus (HBV).[1][9] Its antiviral mechanisms involve interfering with viral attachment, penetration, and replication.[10][11]

Mechanistic Insights

Studies on EV71 have shown that this compound can inhibit the attachment and penetration of the virus into host cells.[10][11] It also suppresses the replication of viral genomic RNA.[10][11] In the context of HBV, this compound has been found to reduce the levels of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg).[9]

Experimental Protocols

This "gold standard" assay quantifies the ability of this compound to inhibit viral infection.[12]

Protocol:

-

Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero cells for EV71) in a 6-well or 12-well plate.[13][14]

-

Virus Treatment: Pre-incubate a known titer of the virus with different concentrations of this compound for 1-2 hours.

-

Infection: Infect the cell monolayer with the virus-sophocarpine mixture and allow for adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.

-

Incubation: Incubate the plates for several days until plaques are visible in the virus-only control wells.

-

Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the 50% inhibitory concentration (IC₅₀).

This protocol measures the effect of this compound on the secretion of HBV antigens from infected cells.

Protocol:

-

Cell Culture and Treatment: Culture HBV-producing cells (e.g., HepG2.2.15) and treat with various concentrations of this compound.

-

Supernatant Collection: Collect the cell culture supernatant at different time points.

-

ELISA: Use commercial ELISA kits to quantify the levels of HBsAg and HBeAg in the supernatants.

-

Data Analysis: Compare the antigen levels in the this compound-treated groups to the untreated control to determine the inhibitory effect.

Quantitative Data Summary

| Virus | Cell Line | Assay | IC₅₀ | Reference |

| Enterovirus 71 (EV71) | Vero | Cytopathic Effect | 350 µg/ml | [4][11] |

| Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Secretion | - | [9] |

Cardiovascular Effects

This compound exerts multiple effects on the cardiovascular system, including anti-arrhythmic, cardioprotective, and vasodilatory actions.[1][9] These effects are mediated through the modulation of various ion channels and signaling pathways.[4]

Mechanistic Insights

The anti-arrhythmic properties of this compound are attributed to its ability to block multiple ion channels, including sodium, potassium, and calcium channels, leading to a prolongation of the action potential duration.[4] Its cardioprotective effects in ischemia-reperfusion injury are linked to the inhibition of the NF-κB signaling pathway, which reduces inflammation and apoptosis.[15] this compound also activates the Nrf2/HO-1 signaling pathway, which protects cardiac cells from oxidative stress.[1]

Experimental Protocols

This ex vivo model allows for the investigation of the direct effects of this compound on cardiac function without systemic influences.[14][16]

Protocol:

-

Heart Isolation: Excise the heart from an anesthetized rodent and cannulate the aorta.

-

Retrograde Perfusion: Perfuse the heart retrogradely with an oxygenated Krebs-Henseleit solution at a constant pressure or flow.

-

Drug Administration: Infuse this compound into the perfusate at desired concentrations.

-

Functional Assessment: Monitor cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

-

Ischemia-Reperfusion: Induce global ischemia by stopping the perfusion, followed by reperfusion to model I/R injury. Assess the protective effects of this compound administered before ischemia or during reperfusion.[15]

This technique is used to study the effects of this compound on specific ion channels in isolated cardiomyocytes.

Protocol:

-

Cardiomyocyte Isolation: Isolate single ventricular myocytes from animal hearts.

-

Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record ionic currents (e.g., INa, ICa,L, IK) in the absence and presence of this compound.

-

Data Analysis: Analyze the changes in current amplitude and kinetics to determine the effect of this compound on each ion channel.

Quantitative Data Summary

| Model | Parameter | Concentration | Effect | Reference |

| Isolated guinea pig heart | Isoprenaline-induced tachyarrhythmia | 300 µmol/L | Reversed arrhythmia | [17] |

| Rabbit ventricular myocytes | Late sodium current (INa.L) | 20, 40, 80 µM | Inhibited INa.L | [18] |

| Rat model of myocardial I/R | Infarct size | - | Reduced infarct size | [10][15] |

Experimental Workflow Diagram

Caption: Workflow for the Langendorff isolated heart ischemia-reperfusion experiment.

Neuroprotective and Anxiolytic-like Effects

This compound has shown promise in protecting neurons from damage and exhibiting anxiolytic-like properties.[1] Its neuroprotective effects are associated with its antioxidant and anti-inflammatory activities, while its impact on anxiety-like behavior is being explored.

Mechanistic Insights

In neuronal cells, this compound can protect against glutamate-induced cytotoxicity by inhibiting the generation of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[9][19] This neuroprotective effect is linked to the activation of the Nrf2/HO-1 signaling pathway.[9] this compound has also been found to inhibit NF-κB nuclear translocation in neuronal cells, which may contribute to its neuroprotective effects by reducing neuroinflammation.[1]

Experimental Protocols

This in vitro assay evaluates the protective effect of this compound against glutamate-induced oxidative stress in a hippocampal neuronal cell line.[9][19]

Protocol:

-

Cell Seeding: Plate HT22 cells and allow them to adhere.

-

Treatment: Pre-treat the cells with different concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM) for a specified time.[8][9]

-

Induction of Oxidative Stress: Expose the cells to a high concentration of glutamate (e.g., 20 mM) to induce oxidative stress.[8][9]

-

Cell Viability and ROS Measurement: Assess cell viability using the MTT or CCK-8 assay and measure intracellular ROS levels using a fluorescent probe like DCFH-DA.[9]

This widely used behavioral assay assesses anxiety-like behavior in rodents.[17][20]

Protocol:

-

Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Acclimatization: Acclimatize the animals (mice or rats) to the testing room before the experiment.

-

Drug Administration: Administer this compound or a vehicle control to the animals at a specific time before the test.

-

Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).[17][21]

-

Data Recording and Analysis: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.[17]

Quantitative Data Summary

| Cell Line/Model | Treatment | Concentration | Effect | Reference |

| HT22 cells | Glutamate + this compound | 1.25 - 10 µM | Inhibited cytotoxicity and ROS generation | [8][9] |

Experimental Workflow Diagram

Caption: Workflow for the Elevated Plus Maze test for anxiolytic-like activity.

Conclusion and Future Directions

This compound is a multifaceted natural compound with a broad spectrum of biological activities that hold significant therapeutic promise. Its ability to modulate key signaling pathways involved in cancer, inflammation, viral infections, cardiovascular diseases, and neurological disorders makes it a compelling candidate for further drug development. Future research should focus on conducting more extensive preclinical and clinical trials to validate its efficacy and safety in various disease models. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and specific derivatives of this compound, paving the way for novel therapeutic interventions.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound against enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of this compound in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Neuroprotective Effect of this compound against Glutamate-Induced HT22 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound administration preserves myocardial function from ischemia-reperfusion in rats via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Enterovirus 71 Replication by 7-Hydroxyflavone and Diisopropyl-Flavon7-yl Phosphate | PLOS One [journals.plos.org]

- 15. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Electrophysiological mechanisms of this compound as a potential antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound attenuates the Na(+)-dependent Ca2(+) overload induced by Anemonia sulcata toxin-increased late sodium current in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]

Preliminary Studies on Sophocarpine for Cancer Research: A Technical Guide

Introduction: Re-evaluating a Traditional Alkaloid for Modern Oncology

Sophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has a long history in traditional Chinese medicine.[1] Contemporary cancer research is now rigorously investigating its potential as a multi-faceted therapeutic agent.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the preliminary studies of this compound in oncology. It will delve into its mechanisms of action, key molecular targets, and provide standardized protocols for its investigation.

This compound has demonstrated a range of anti-tumor activities across various cancer types, including but not limited to prostate, colorectal, lung, glioblastoma, and gastric cancers.[2][3] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways involved in tumorigenesis, thereby affecting cell proliferation, apoptosis, invasion, and metastasis.[4] This document will synthesize the current understanding of this compound's anti-cancer effects and offer practical guidance for its further exploration in a research setting.

Core Mechanisms of Action: A Multi-Pronged Attack on Cancer Progression

This compound exerts its anti-neoplastic effects not through a single target, but by influencing a network of interconnected signaling pathways. This pleiotropic activity is a key area of interest, as it may offer advantages in overcoming the resistance mechanisms often developed against single-target therapies.

Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR and MEK/ERK Pathways

Two of the most frequently dysregulated pathways in human cancers are the PI3K/Akt/mTOR and MEK/ERK cascades, which are central regulators of cell growth, proliferation, and survival.[3] this compound has been shown to effectively suppress both of these critical pathways.

In castration-resistant prostate cancer (CRPC) cells, this compound treatment leads to the deactivation of the PI3K/Akt/mTOR signaling pathway.[5][6][7] This is achieved, in part, by upregulating the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/Akt pathway.[3][8] By inhibiting this pathway, this compound can effectively arrest the cell cycle and induce apoptosis in cancer cells.[3]

Similarly, in colorectal cancer, this compound has been demonstrated to inhibit cell proliferation, invasion, and migration by downregulating the MEK/ERK/VEGF signaling pathway.[9] This inhibition of Vascular Endothelial Growth Factor (VEGF) secretion also suggests a potential anti-angiogenic role for this compound.[3] The interplay between these pathways is complex, with evidence suggesting that negative feedback loops exist between them.[4]

Caption: this compound's multifaceted impact on key oncogenic signaling pathways.

Induction of Apoptosis

A fundamental characteristic of cancer cells is their ability to evade programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines, including prostate and glioblastoma cells.[8] Mechanistically, this is achieved through the regulation of apoptosis-related proteins. Studies have demonstrated that this compound treatment leads to an increase in the expression of pro-apoptotic proteins like Bax and p53, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2.[10][11][12]

Inhibition of Metastasis and Invasion

The metastatic spread of cancer is the primary cause of mortality for many patients. This compound has shown promise in inhibiting the key processes of cancer cell invasion and migration.[1] In colorectal cancer, it has been observed to downregulate N-cadherin and MMP-9, proteins crucial for cell migration.[9] Furthermore, this compound can inhibit the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell dissemination, in some cancer models.[2][13][14][15]

Quantitative Analysis of this compound's In Vitro Efficacy

The following table summarizes the cytotoxic effects of this compound across a range of cancer cell lines, as determined by IC50 (half-maximal inhibitory concentration) values from various studies.

| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Assay Method | Reference |

| DU145 | Castration-Resistant Prostate Cancer | 277.69 µM | 48 | CCK-8 | [16] |

| PC3 | Castration-Resistant Prostate Cancer | 174.41 µM | 48 | CCK-8 | [16] |

| HCT-116 | Colon Cancer | 2.134 mmol/L | 48 | Cytotoxicity Assay | [16] |

| LN229 | Glioblastoma | ~0.5 mM | 24 | CCK-8 | [16] |

| SF539 | Glioblastoma | ~0.5 mM | 24 | CCK-8 | [16] |

| A549 | Lung Cancer | 3.68 mM | Not Specified | Not Specified | [2][4] |

| KRASA12 | Myeloma | <21 µM | Not Specified | MTT Assay | [16] |

| AMO-1 | Myeloma | <21 µM | Not Specified | MTT Assay | [16] |

Experimental Protocols for the Investigation of this compound

To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following sections provide step-by-step methodologies for key in vitro and in vivo assays to assess the anti-cancer effects of this compound.

In Vitro Assays

Caption: A generalized workflow for the in vitro evaluation of this compound.

1. Cell Viability Assay (MTT/CCK-8)

-

Principle: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.

-

Protocol (MTT):

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]

-

Measure the absorbance at 490-570 nm using a microplate reader.[6]

-

-

Protocol (CCK-8):

2. Wound Healing (Scratch) Assay

-

Principle: This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

-

Protocol:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells and replace with fresh medium containing this compound or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure.

-

3. Transwell Invasion Assay

-

Principle: This assay measures the invasive potential of cancer cells by their ability to migrate through a basement membrane matrix-coated porous membrane.

-

Protocol:

-